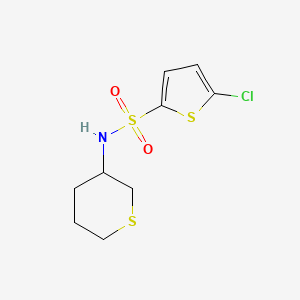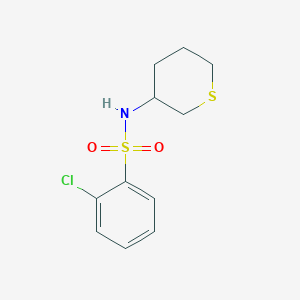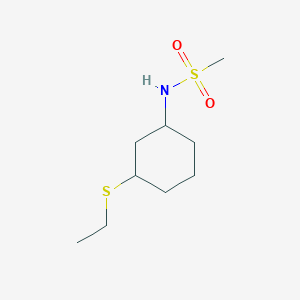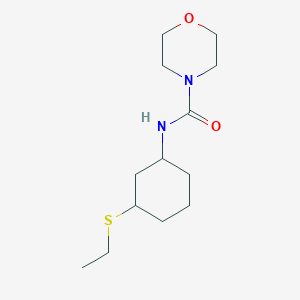
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of vigabatrin, an antiepileptic drug that inhibits the activity of the enzyme GABA transaminase. CPP-115 has been shown to have similar effects on GABA transaminase, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide is related to its inhibition of GABA transaminase. This enzyme is responsible for the breakdown of the neurotransmitter GABA, which is involved in the regulation of neuronal activity. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, as well as to decrease the levels of glutamate, another neurotransmitter that is involved in the regulation of neuronal activity. It has also been shown to have anti-inflammatory effects and to modulate the activity of various ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide for lab experiments is its specificity for GABA transaminase. This allows researchers to investigate the role of this enzyme in various neurological and psychiatric disorders. However, this compound is also relatively expensive and difficult to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Another area of interest is its potential use in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in various disorders.
Métodos De Síntesis
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of various reagents and solvents. The exact method of synthesis is beyond the scope of this paper, but it has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of addiction, particularly cocaine addiction.
Propiedades
IUPAC Name |
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-11-7-8-19(10-11)16(20)18-12-5-6-15(14(17)9-12)21-13-3-2-4-13/h5-6,9,11,13H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIJJVEHUEBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)NC2=CC(=C(C=C2)OC3CCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)





![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)


![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
